molecular formula C16H16O6 B1423191 14,17-dioxapentacyclo[6.4.3.32,7.01,8.02,7]octadecane-13,15,16,18-tetrone CAS No. 738-90-9

14,17-dioxapentacyclo[6.4.3.32,7.01,8.02,7]octadecane-13,15,16,18-tetrone

Cat. No.: B1423191
CAS No.: 738-90-9
M. Wt: 304.29 g/mol
InChI Key: YRPOEHNJJZOQJH-UHFFFAOYSA-N
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Description

Tricyclo[6.4.0.0(2,7)]dodecane-1,8:2,7-tetracarboxylic Dianhydride is a chemical compound with the molecular formula C16H16O6 . It is also known as Octahydrobiphenylene-4a,8b:4b,8a-tetracarboxylic Dianhydride .


Molecular Structure Analysis

The molecular weight of Tricyclo[6.4.0.0(2,7)]dodecane-1,8:2,7-tetracarboxylic Dianhydride is 304.30 . The exact molecular structure is not provided in the search results.


Physical and Chemical Properties Analysis

Tricyclo[6.4.0.0(2,7)]dodecane-1,8:2,7-tetracarboxylic Dianhydride is a solid at 20 degrees Celsius . It should be stored under inert gas and is sensitive to moisture .

Scientific Research Applications

  • Synthesis and Application in Polyimides :

    • A study by Matsumoto (1999) highlighted the synthesis of a novel tetracarboxylic dianhydride with a cycloaliphatic structure, which was used to produce nonaromatic polyimides. These polyimides were noted for their solubility in organic solvents and their colorless nature with excellent thermal stability (Matsumoto, 1999).
    • In another study by Matsumoto (2001), aliphatic polyimides derived from polyalicyclic monomers, including tricyclo[6,2,2,02,7] dianhydride, were synthesized. These materials displayed good thermal stability and were noted for their high transparency and low dielectric constant, making them suitable for various industrial applications (Matsumoto, 2001).
  • Chemical Synthesis and Structural Analysis :

    • A paper by Wang and Crowe (2015) described an innovative strategy for constructing the tricyclo[6.4.0.0 4,9]dodecane framework, which is crucial for various synthetic applications. This approach involved a combination of Robinson annulation, base-induced decarboxylation, and epimerization (Wang & Crowe, 2015).
  • Photochemical Reactions and Organic Synthesis :

    • Research by Gleiter, Sander, and Butler-Ransohoff (1986) explored the photochemistry of cyclic dienes, leading to the synthesis and investigation of tricyclo[5.3.0.02,8]decane systems. Such studies are fundamental for understanding complex organic reactions and developing new synthetic methods (Gleiter et al., 1986).

Safety and Hazards

Tricyclo[6.4.0.0(2,7)]dodecane-1,8:2,7-tetracarboxylic Dianhydride may cause skin and eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If eye irritation persists, get medical advice or attention .

Properties

IUPAC Name

3,12-dioxapentacyclo[12.4.0.01,5.05,10.010,14]octadecane-2,4,11,13-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c17-9-13-5-1-2-6-14(13)10(18)22-12(20)16(14)8-4-3-7-15(13,16)11(19)21-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRKYEVSRWMNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC23C(=O)OC(=O)C24CCCCC45C3(C1)C(=O)OC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693699
Record name Octahydro-4a,8b:4b,8a-di(methanooxymethano)biphenylene-9,11,12,14-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

738-90-9
Record name Octahydro-4a,8b:4b,8a-di(methanooxymethano)biphenylene-9,11,12,14-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo[6.4.0.0(2,7)]dodecane-1,8:2,7-tetracarboxylic Dianhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14,17-dioxapentacyclo[6.4.3.32,7.01,8.02,7]octadecane-13,15,16,18-tetrone
Reactant of Route 2
14,17-dioxapentacyclo[6.4.3.32,7.01,8.02,7]octadecane-13,15,16,18-tetrone
Reactant of Route 3
14,17-dioxapentacyclo[6.4.3.32,7.01,8.02,7]octadecane-13,15,16,18-tetrone
Reactant of Route 4
14,17-dioxapentacyclo[6.4.3.32,7.01,8.02,7]octadecane-13,15,16,18-tetrone
Reactant of Route 5
14,17-dioxapentacyclo[6.4.3.32,7.01,8.02,7]octadecane-13,15,16,18-tetrone
Reactant of Route 6
14,17-dioxapentacyclo[6.4.3.32,7.01,8.02,7]octadecane-13,15,16,18-tetrone

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